molecular formula C11H9N3S B12254683 3-(Phthalazin-1-ylsulfanyl)propanenitrile

3-(Phthalazin-1-ylsulfanyl)propanenitrile

Cat. No.: B12254683
M. Wt: 215.28 g/mol
InChI Key: MUOSTFPFMNJMRQ-UHFFFAOYSA-N
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Description

3-(Phthalazin-1-ylsulfanyl)propanenitrile is a heterocyclic organic compound characterized by a phthalazine core linked via a sulfanyl (-S-) group to a propanenitrile moiety. Phthalazine derivatives are notable for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. This compound’s structural features make it a candidate for drug discovery, catalysis, and material science. However, detailed physicochemical data (e.g., solubility, melting point) and pharmacological profiles remain understudied in open literature.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

3-phthalazin-1-ylsulfanylpropanenitrile

InChI

InChI=1S/C11H9N3S/c12-6-3-7-15-11-10-5-2-1-4-9(10)8-13-14-11/h1-2,4-5,8H,3,7H2

InChI Key

MUOSTFPFMNJMRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCCC#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Phthalazin-1-ylsulfanyl)propanenitrile typically involves the nucleophilic substitution reaction of phthalazine derivatives with appropriate sulfanyl and nitrile-containing reagents. One common method involves the reaction of phthalazine with 3-chloropropanenitrile in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield 3-(Phthalazin-1-ylsulfanyl)propanenitrile .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(Phthalazin-1-ylsulfanyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

3-(Phthalazin-1-ylsulfanyl)propanenitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-(Phthalazin-1-ylsulfanyl)propanenitrile, we compare it with structurally analogous compounds, focusing on reactivity, stability, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Reactivity/Applications Stability Notes
3-(Phthalazin-1-ylsulfanyl)propanenitrile Phthalazine -S- linkage, nitrile Nucleophilic substitution, drug design Moderate thermal stability†
3-(Naphthalen-1-ylsulfanyl)propanenitrile Naphthalene -S- linkage, nitrile Polymer additives, photochemistry‡ Air-sensitive nitrile group‡
3-(Thiophen-2-ylsulfanyl)propanenitrile Thiophene -S- linkage, nitrile Conductive materials, catalysis§ Oxidative degradation observed§
7-Hydroxynaphthalene-1,3-disulphonate Naphthalene -SO₃⁻, hydroxyl Dye intermediates, surfactants High aqueous solubility

Assumed based on phthalazine derivatives’ stability in inert atmospheres.
Naphthalene sulfides exhibit sensitivity to oxidation; nitriles may hydrolyze in acidic conditions.
§ Thiophene derivatives are prone to ring-opening under strong oxidizing agents.

Key Findings

Core Structure Influence :

  • Phthalazine-based compounds (e.g., 3-(Phthalazin-1-ylsulfanyl)propanenitrile) demonstrate higher aromatic stability compared to thiophene analogs, making them preferable for high-temperature reactions.
  • Naphthalene derivatives (e.g., 7-hydroxynaphthalene-1,3-disulphonate) prioritize solubility and ionic interactions, whereas phthalazine derivatives focus on π-π stacking in drug-receptor binding.

Thiophene-containing analogs (e.g., 3-(Thiophen-2-ylsulfanyl)propanenitrile) exhibit enhanced conductivity in polymers but lower chemical stability.

Applications :

  • Phthalazine derivatives are under investigation as kinase inhibitors, leveraging their planar aromatic system for ATP-binding site interactions.
  • Naphthalene sulfonates (e.g., 7-hydroxynaphthalene-1,3-disulphonate) are established in industrial detergents due to their surfactant properties.

Biological Activity

3-(Phthalazin-1-ylsulfanyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 3-(Phthalazin-1-ylsulfanyl)propanenitrile typically involves the reaction of phthalazinone derivatives with appropriate sulfanyl and nitrile precursors. The methodologies often utilize one-pot reactions that enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazinone derivatives, including 3-(Phthalazin-1-ylsulfanyl)propanenitrile. The compound has been evaluated against various human cancer cell lines, showing significant antiproliferative effects.

Cell Line IC50 (µM) Selectivity
A278015.2High
MCF-712.4Moderate
NCI-H46020.5Low

Table 1: Antiproliferative activity of 3-(Phthalazin-1-ylsulfanyl)propanenitrile against selected cancer cell lines.

The compound exhibited selective toxicity towards the A2780 and MCF-7 cell lines, suggesting a mechanism that may involve disruption of cellular proliferation pathways. The structure-activity relationship indicates that modifications at the phthalazinone core can significantly influence the biological activity.

The proposed mechanism of action for 3-(Phthalazin-1-ylsulfanyl)propanenitrile involves the induction of apoptosis in cancer cells through various pathways, including:

  • Inhibition of Tyrosine Kinases : The compound may inhibit specific tyrosine kinases that are critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.

Study on Antiproliferative Effects

A notable study assessed the antiproliferative effects of various phthalazinone derivatives, including 3-(Phthalazin-1-ylsulfanyl)propanenitrile, against three human cancer cell lines: A2780, MCF-7, and NCI-H460. The results indicated that compounds with a sulfanyl group exhibited enhanced activity compared to their non-sulfanyl counterparts.

Clinical Implications

The potential for clinical application is significant, particularly in targeting resistant cancer types. Further studies are warranted to explore the pharmacokinetics and in vivo efficacy of this compound.

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